molecular formula C21H24N2O3S B3456250 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline

1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B3456250
M. Wt: 384.5 g/mol
InChI Key: BUTVSAACRCEEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as PQQ, is a redox cofactor that is found in many enzymes. It was first discovered in 1979 and has since been found to play a vital role in many biological processes. PQQ has been the focus of extensive scientific research due to its potential application in various fields, including medicine, agriculture, and energy production.

Mechanism of Action

1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline functions as a redox cofactor in many enzymes, meaning that it is involved in the transfer of electrons between molecules. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is also involved in the regulation of gene expression and may play a role in the activation of various signaling pathways.
Biochemical and Physiological Effects:
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, meaning that it can protect cells from damage caused by free radicals. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been found to enhance mitochondrial function, which is important for energy production in cells. In addition, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to improve cognitive function and may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is also relatively inexpensive and can be synthesized in large quantities. However, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline does have some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. In addition, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline can be sensitive to light and may degrade over time.

Future Directions

There are several future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the potential use of 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in agriculture to improve crop yields and enhance plant growth. Additionally, there is interest in exploring the potential use of 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in energy production, particularly in the production of biofuels.
Conclusion:
In conclusion, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is a redox cofactor that has been the focus of extensive scientific research due to its potential applications in various fields. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to have antioxidant properties, enhance mitochondrial function, and improve cognitive function. 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a variety of methods and has several advantages and limitations for use in lab experiments. There are several future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, including its potential use in the treatment of various diseases, in agriculture, and in energy production.

Scientific Research Applications

1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been the focus of extensive scientific research due to its potential applications in various fields. In medicine, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to have antioxidant properties and may be useful in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. In agriculture, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to enhance plant growth and improve crop yields. In energy production, 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been found to play a vital role in the production of biofuels.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(23-15-7-10-17-8-2-3-12-20(17)23)18-9-6-11-19(16-18)27(25,26)22-13-4-1-5-14-22/h2-3,6,8-9,11-12,16H,1,4-5,7,10,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTVSAACRCEEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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